N-benzyl-5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide
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Overview
Description
N-BENZYL-5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that features a pyrimidine core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. Key steps may include:
Formation of the pyrimidine core: This can be achieved through condensation reactions involving appropriate precursors.
Introduction of the benzyl group: This step may involve nucleophilic substitution reactions.
Attachment of the thiolane and ethanesulfonyl groups: These steps may involve specific coupling reactions and protection/deprotection strategies.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as recrystallization, chromatography, and distillation.
Scale-up considerations: Ensuring that the reactions are scalable and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiolane group.
Reduction: Reduction reactions may target the carbonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens, alkylating agents, or nucleophiles.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate their activity.
Pathway interference: Disrupting specific biochemical pathways within cells.
Comparison with Similar Compounds
Similar Compounds
N-BENZYL-5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE: Lacks the thiolane group.
N-BENZYL-5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-PYRIMIDINE-4-CARBOXAMIDE: Lacks the ethanesulfonyl group.
Uniqueness
The presence of both the thiolane and ethanesulfonyl groups in N-BENZYL-5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE may confer unique chemical properties and biological activities, making it distinct from similar compounds.
Properties
Molecular Formula |
C18H20ClN3O5S2 |
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Molecular Weight |
458.0 g/mol |
IUPAC Name |
N-benzyl-5-chloro-N-(1,1-dioxothiolan-3-yl)-2-ethylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C18H20ClN3O5S2/c1-2-29(26,27)18-20-10-15(19)16(21-18)17(23)22(11-13-6-4-3-5-7-13)14-8-9-28(24,25)12-14/h3-7,10,14H,2,8-9,11-12H2,1H3 |
InChI Key |
OXNWCABILHMKAM-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)N(CC2=CC=CC=C2)C3CCS(=O)(=O)C3)Cl |
Origin of Product |
United States |
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